1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Overview
Description
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate: is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make ionic liquids particularly useful in various industrial and scientific applications. The compound has the molecular formula C10H17F3N2O3S and a molecular weight of 302.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-butyl-2,3-dimethylimidazole with trifluoromethanesulfonic acid . The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous acetonitrile or dichloromethane
Reaction Time: 24 to 48 hours
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Stainless steel reactors with temperature and pressure control
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: The trifluoromethanesulfonate anion can form complexes with metal ions.
Common Reagents and Conditions:
Nucleophiles: Such as halides, thiolates, and amines
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Temperature: Typically room temperature to 80°C
Major Products:
Substituted Imidazolium Salts: Depending on the nucleophile used, various substituted imidazolium salts can be formed.
Metal Complexes: Complexes with metals such as palladium, platinum, and gold.
Scientific Research Applications
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic strength and low volatility.
Biology: Employed in the stabilization of proteins and enzymes, enhancing their activity and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Utilized in electrochemical applications such as batteries and supercapacitors, where its high ionic conductivity and thermal stability are advantageous
Mechanism of Action
The mechanism of action of 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is primarily based on its ionic nature. The imidazolium cation and trifluoromethanesulfonate anion interact with various molecular targets through:
Electrostatic Interactions: The ionic nature allows for strong electrostatic interactions with charged species.
Hydrogen Bonding: The imidazolium cation can form hydrogen bonds with hydrogen bond donors.
Coordination Chemistry: The trifluoromethanesulfonate anion can coordinate with metal centers, forming stable complexes.
Comparison with Similar Compounds
- 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
Comparison:
- Thermal Stability: 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate has comparable thermal stability to other imidazolium-based ionic liquids.
- Ionic Conductivity: It exhibits high ionic conductivity, similar to 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
- Solubility: It is highly soluble in polar solvents, making it versatile for various applications .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.CHF3O3S/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)8(5,6)7/h7-8H,4-6H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGGGZFEJTGPZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049356 | |
Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765910-73-4 | |
Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate affect the Oxygen Reduction Reaction (ORR) pathway in comparison to traditional aqueous media?
A1: In contrast to aqueous media, neat this compound (C4dMImTf) facilitates a single-electron ORR pathway for both platinum and glassy carbon electrodes. This difference arises from the aprotic nature of C4dMImTf, limiting the availability of protons essential for the multi-electron reduction process observed in aqueous environments [].
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